Comparative Electronic Profile: Ortho-CF3 vs. Para-CF3 Substitution in A1 Adenosine Receptor Allosteric Modulation
This compound's core scaffold, a 2-amino-3-benzoyl-4-phenylthiophene, is a recognized pharmacophore for A1 adenosine receptor (A1AR) allosteric enhancers. While direct data for 3-(2-Trifluoromethyl-phenyl)-thiophene is not available, the compound's key structural motif—a trifluoromethyl group on the phenyl ring—has been directly studied within this pharmacophore. Research shows that a 4-trifluoromethylphenyl substituent (para-CF3) is among the most active in the series for enhancing A1AR activity. Specifically, the 4-trifluoromethyl derivative (compound 8j) was identified as one of the most active compounds in binding and functional cAMP studies [1]. The ortho-substitution pattern in 3-(2-Trifluoromethyl-phenyl)-thiophene is predicted to alter its potency and efficacy profile compared to the para-analog, offering a distinct and valuable tool for SAR exploration [2].
| Evidence Dimension | A1 Adenosine Receptor Allosteric Enhancement Activity |
|---|---|
| Target Compound Data | Not directly measured. Core scaffold is a known A1AR allosteric enhancer pharmacophore. |
| Comparator Or Baseline | 4-Trifluoromethylphenyl analog (para-CF3) was identified as one of the most active compounds in the series. |
| Quantified Difference | Positional isomerism (ortho-CF3 vs. para-CF3) is expected to yield a distinct activity profile based on established SAR principles. |
| Conditions | In vitro A1AR binding and functional cAMP assays (comparator data). |
Why This Matters
The unique ortho-CF3 substitution pattern provides a different steric and electronic environment, making this compound a critical tool for probing SAR and developing novel A1AR modulators with potentially differentiated pharmacology.
- [1] Romeo Romagnoli, et al. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry. 2008; 51(18): 5875-5879. View Source
- [2] Luigi Aurelio, Heidi Figler, Bernard L Flynn, Joel Linden, Peter J Scammells. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers. Bioorganic & Medicinal Chemistry. 2008; 16(3): 1319-1327. View Source
